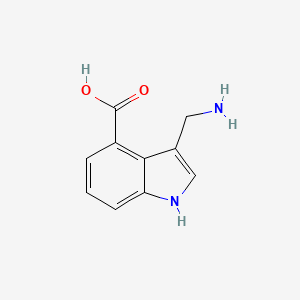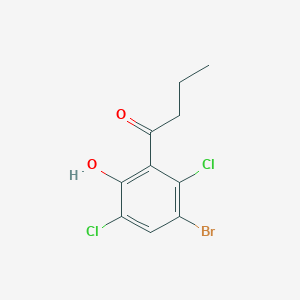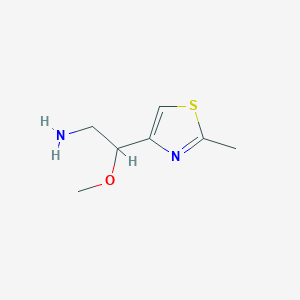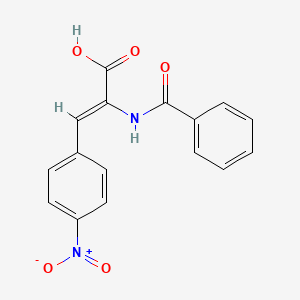
(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a benzamido group, a nitrophenyl group, and a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid typically involves the reaction of 4-nitrobenzaldehyde with benzamide under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamido derivatives.
Aplicaciones Científicas De Investigación
(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.
Mecanismo De Acción
The mechanism of action of (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption process follows the El-Awady isotherm model, indicating a strong interaction between the inhibitor and the metal surface .
Comparación Con Compuestos Similares
(E)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid: The (E) isomer of the compound, which has different spatial arrangement and potentially different properties.
4-nitrobenzaldehyde: A precursor in the synthesis of (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid.
Benzamide: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a corrosion inhibitor and its potential biological activities make it a compound of significant interest in various research fields .
Propiedades
Fórmula molecular |
C16H12N2O5 |
|---|---|
Peso molecular |
312.28 g/mol |
Nombre IUPAC |
(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12N2O5/c19-15(12-4-2-1-3-5-12)17-14(16(20)21)10-11-6-8-13(9-7-11)18(22)23/h1-10H,(H,17,19)(H,20,21)/b14-10- |
Clave InChI |
DJQZLOJGVIRPKY-UVTDQMKNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


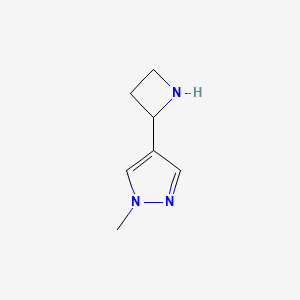
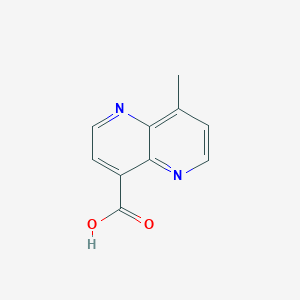
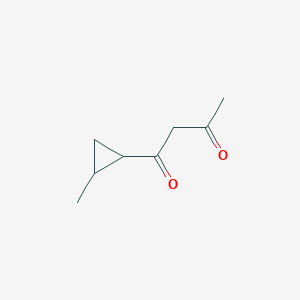
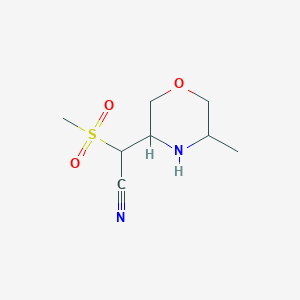
![1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine](/img/structure/B13078202.png)
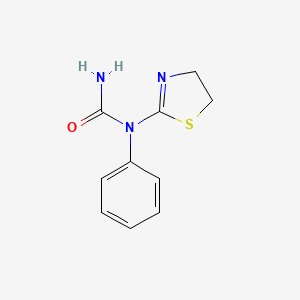
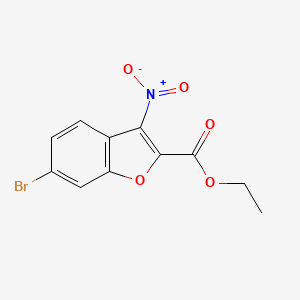
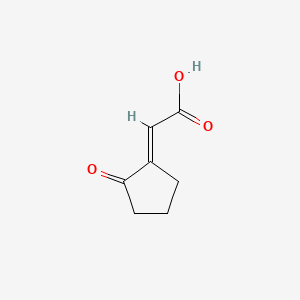
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
